4-メトキシフェノール-2,3,5,6-D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

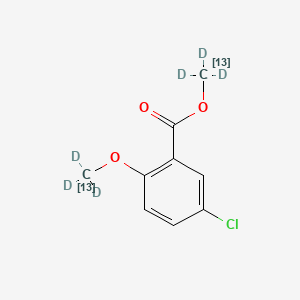

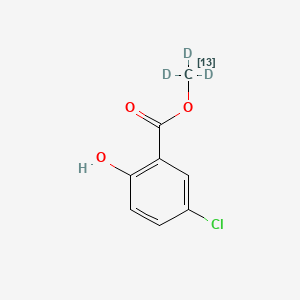

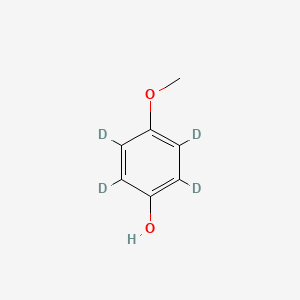

4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether, is an organic compound with the formula CH3OC6D4OH . It is a phenol with a methoxy group in the para position . It is widely used as a skin whitening agent, because it can exert hypo-pigmenting effects . It also finds applications as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, UV (ultraviolet) inhibitor, inhibitor for acrylic monomers, etc .

Synthesis Analysis

4-Methoxyphenol can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenol-2,3,5,6-D4 is CH3OC6D4OH . The isotopic enrichment is 98 atom % D .

Chemical Reactions Analysis

4-Methoxyphenol, a 4-alkoxyphenol, can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenol-2,3,5,6-D4 include a molecular weight of 128.16 , and it is non-hazardous for transport .

科学的研究の応用

抗酸化剤用途

4-メトキシフェノール-2,3,5,6-D4: は、抗酸化剤の製造における中間体として広く使用されています . これらの抗酸化剤(ブチルヒドロキシトルエン(BHT)など)は、さまざまな製品における酸化劣化を防止する上で重要です。これらの抗酸化剤は、食品包装、化粧品、パーソナルケア製品に一般的に組み込まれ、保存期間を延ばし、品質を維持します。

医薬品合成

この化合物は、多数の医薬品の合成における重要な構成要素として役立ちます . フッ化キノロン系抗生物質や抗凝固剤の製造における役割は特に重要であり、これらの医薬品はそれぞれ感染症の治療や血栓の予防に重要な役割を果たしています。

農薬製造

農業部門では、This compoundは、除草剤や殺菌剤の製造のための出発物質として利用されています . これらの製品は、作物を害虫や病気から保護するために不可欠であり、食料安全保障と農業生産性を支えています。

抗炎症および神経保護研究

研究によると、4-メトキシフェノールは抗炎症作用を有し、神経保護効果も期待されています . これは、炎症性疾患やパーキンソン病などの神経変性疾患の治療における潜在的な用途を示唆しています。

酵素活性およびタンパク質構造研究

この化合物は、酵素活性やタンパク質構造を研究するためのモデル基質として、科学研究にも使用されています . これらの生物学的プロセスを理解することは、新しい薬物や治療戦略の開発において基本的なことです。

材料科学:プラスチック、接着剤、コーティング

熱安定性と耐炎性を向上させる能力があるため、This compoundは、プラスチック、接着剤、コーティングの製造に組み込まれています . これにより、さまざまな業界で使用される材料の耐久性と安全性が向上します。

作用機序

Target of Action

The primary target of 4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether , is the radical polymerization of monomers , such as acrylic monomers . It acts as an inhibitor in this process, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Mode of Action

The compound works in conjunction with oxygen, which dissolves in the monomer under normal conditions and air coverage . The inhibiting action involves three main steps :

Biochemical Pathways

The compound is involved in the pathway of radical polymerization of monomers . It prevents the formation of long oxygen-monomer copolymer chains, reduces the consumption rate of oxygen, and enhances the inhibition of oxygen .

Safety and Hazards

When handling 4-Methoxyphenol-2,3,5,6-D4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Relevant Papers

Several papers have been published on the synthesis and applications of m-Aryloxy Phenols . These papers highlight the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discuss their applications as antioxidants, ultraviolet absorbers, and flame retardants .

生化学分析

Biochemical Properties

4-Methoxyphenol-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the inhibition of polymerization processes. It interacts with various enzymes and proteins, including those involved in the oxidative stress response. One of the key interactions is with the enzyme tyrosinase, where 4-Methoxyphenol-2,3,5,6-D4 acts as a substrate and inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of melanin, making 4-Methoxyphenol-2,3,5,6-D4 a valuable compound in dermatological applications .

Cellular Effects

4-Methoxyphenol-2,3,5,6-D4 has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, for example, 4-Methoxyphenol-2,3,5,6-D4 inhibits melanin synthesis by interfering with the activity of tyrosinase. This leads to a reduction in pigmentation and is used in treatments for hyperpigmentation disorders .

Molecular Mechanism

The molecular mechanism of 4-Methoxyphenol-2,3,5,6-D4 involves its interaction with tyrosinase and other oxidative enzymes. By binding to the active site of tyrosinase, 4-Methoxyphenol-2,3,5,6-D4 inhibits the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition is achieved through competitive binding, where 4-Methoxyphenol-2,3,5,6-D4 competes with tyrosine for the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxyphenol-2,3,5,6-D4 can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 4-Methoxyphenol-2,3,5,6-D4 can maintain its inhibitory effects on tyrosinase for several months when stored properly. Exposure to light and air can accelerate its degradation, reducing its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of 4-Methoxyphenol-2,3,5,6-D4 vary with different dosages in animal models. At low doses, the compound effectively inhibits melanin synthesis without causing significant toxicity. At higher doses, 4-Methoxyphenol-2,3,5,6-D4 can induce adverse effects, including cytotoxicity and oxidative stress. These effects are dose-dependent, and careful titration is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

4-Methoxyphenol-2,3,5,6-D4 is involved in several metabolic pathways, primarily those related to oxidative stress and melanin synthesis. The compound interacts with enzymes such as tyrosinase and peroxidase, influencing the metabolic flux and levels of metabolites involved in these pathways. By inhibiting tyrosinase, 4-Methoxyphenol-2,3,5,6-D4 reduces the production of melanin and other oxidative byproducts .

Transport and Distribution

Within cells and tissues, 4-Methoxyphenol-2,3,5,6-D4 is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. In melanocytes, 4-Methoxyphenol-2,3,5,6-D4 is primarily localized in the melanosomes, where it exerts its inhibitory effects on melanin synthesis .

Subcellular Localization

The subcellular localization of 4-Methoxyphenol-2,3,5,6-D4 is critical for its activity and function. The compound is directed to specific compartments, such as melanosomes, through targeting signals and post-translational modifications. These modifications ensure that 4-Methoxyphenol-2,3,5,6-D4 reaches its site of action, where it can effectively inhibit tyrosinase and reduce melanin production .

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVVVBRKAWDGAB-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)